Acetyl coenzyme A, [acetyl-3H]
Description
Significance of Acetyl Coenzyme A as a Central Metabolic Intermediate in Biological Systems
Acetyl Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, participating in a vast array of biochemical reactions. nih.govwikipedia.org It is a key intermediate that links the breakdown of carbohydrates, fats, and proteins with the synthesis of a wide range of essential molecules. nih.govwikipedia.org The primary function of acetyl-CoA is to deliver its two-carbon acetyl group to the citric acid cycle (Krebs cycle), where it is oxidized to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govwikipedia.org
Principles of Isotopic Labeling in Metabolic Research with [acetyl-3H]
Isotopic labeling is a technique used to track the passage of a molecule or an atom through a biological system. This is achieved by replacing one or more atoms of the molecule with their isotope. Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same chemical properties, they can be distinguished by their mass or, in the case of radioisotopes, by the radiation they emit.
Tritium (B154650) (³H) is a radioactive isotope of hydrogen. When a hydrogen atom in the acetyl group of acetyl-CoA is replaced with tritium, it becomes [acetyl-³H]acetyl-CoA. This "labeled" molecule behaves almost identically to its non-labeled counterpart in biochemical reactions. However, the beta particles emitted by the decaying tritium can be detected and quantified using techniques like liquid scintillation counting. revvity.com This allows researchers to trace the destination of the acetyl group, determining which molecules it becomes a part of and at what rate. asm.org This method provides a dynamic view of metabolic fluxes, which are the rates of turnover of molecules in a metabolic pathway. capes.gov.br
Advantages of Utilizing Acetyl Coenzyme A, [acetyl-3H] for Research Applications
The use of Acetyl Coenzyme A, [acetyl-3H]- offers several distinct advantages in biochemical research, making it a valuable tool for elucidating complex metabolic processes.
One of the primary advantages is its high sensitivity. The radioactive signal from tritium allows for the detection of very small quantities of the labeled molecule and its products, which is often necessary when studying low-abundance metabolites or enzyme activities. nih.gov This high specific activity is particularly beneficial in assays where the concentration of the substrate is low. revvity.com
Furthermore, the use of a radiolabel provides a direct and quantitative measure of the metabolic fate of the acetyl group. Unlike some other methods that measure the disappearance of a substrate or the appearance of a non-labeled product, [acetyl-3H]acetyl-CoA allows for the direct tracking of the acetyl moiety as it is incorporated into other molecules. This is crucial for studying enzymatic reactions like those catalyzed by acetyltransferases, where the acetyl group is transferred to a protein or other acceptor molecule. nih.govrevvity.com
The versatility of [acetyl-3H]acetyl-CoA is another key advantage. It can be used in a wide range of experimental systems, from in vitro enzyme assays with purified proteins to studies with isolated organelles like Golgi vesicles and even in whole-cell systems. revvity.comnih.govpnas.org This flexibility allows researchers to investigate metabolic processes at different levels of biological organization.
Detailed Research Findings with Acetyl Coenzyme A, [acetyl-3H]
The application of [acetyl-3H]acetyl-CoA has yielded significant insights into various biochemical phenomena. Below are examples of its use in elucidating enzyme mechanisms and transport processes.
Transport and Metabolism in Golgi Vesicles:
In a study investigating the transport and utilization of acetyl-CoA by rat liver Golgi vesicles, [acetyl-3H]acetyl-CoA was instrumental. Researchers observed that intact vesicles incorporated radioactivity from the labeled acetyl-CoA in a time-, temperature-, and protein-dependent manner. nih.gov The data suggested an active transport mechanism, as the label was concentrated inside the vesicles. nih.gov A significant portion of the incorporated tritium was found in O-acetylated sialic acids, indicating that the acetyl group from acetyl-CoA was used for post-translational modification of glycoproteins within the Golgi apparatus. nih.gov
Interactive Data Table: Kinetic Parameters of [acetyl-3H]acetyl-CoA Utilization by Rat Liver Golgi Vesicles
| Parameter | Value | Condition | Reference |
| Apparent Km | 0.61 µM | Optimal at 22°C, pH 7.0 | nih.gov |
| Vmax | 21.3 pmol/mg of protein/min | Optimal at 22°C, pH 7.0 | nih.gov |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.
Elucidating Enzyme Mechanisms: Acetyl-CoA:α-glucosaminide N-acetyltransferase
The mechanism of the lysosomal membrane enzyme acetyl-CoA:α-glucosaminide N-acetyltransferase was investigated using [acetyl-3H]acetyl-CoA. This enzyme is crucial for the degradation of heparan sulfate. The study revealed that treating the membranes with [acetyl-3H]acetyl-CoA led to the formation of a tritiated acetyl-enzyme intermediate. nih.gov Subsequently, the labeled acetyl group was transferred to the acceptor molecule, glucosamine. nih.gov These findings supported a "Ping Pong" mechanism, where the enzyme binds one substrate and releases a product before binding the second substrate. nih.gov The research also suggested that acetyl-CoA does not cross the lysosomal membrane; instead, the enzyme is acetylated on the cytoplasmic side and transfers the acetyl group to the interior of the lysosome. nih.gov
Interactive Data Table: Optimal pH for Acetyl-CoA:α-glucosaminide N-acetyltransferase Half-Reactions
| Reaction Step | Optimal pH | Reference |
| Formation of acetyl-[³H]CoA from [³H]CoA | > 7.0 | nih.gov |
| Transfer of [³H]acetyl group from enzyme to glucosamine | 4.0 - 5.0 | nih.gov |
Identifying Specificity in Histone Acetylation:
Histone acetyltransferases (HATs) play a critical role in regulating gene expression by acetylating specific lysine (B10760008) residues on histone proteins. [acetyl-3H]acetyl-CoA has been used to determine the precise sites of acetylation by these enzymes. In one study, the NuA3 HAT complex was incubated with nucleosomes and [acetyl-3H]acetyl-CoA. The histone H3 was then purified and sequenced, and the radioactivity released at each step was measured. The results confirmed that NuA3 primarily acetylates lysine 14 (K14) and, to a lesser extent, lysine 23 (K23) of histone H3. nih.gov This level of detail is crucial for understanding the regulatory code of histone modifications.
Interactive Data Table: Major Acetylation Sites Identified Using [acetyl-3H]acetyl-CoA
| Enzyme Complex | Histone Target | Major Acetylation Site(s) | Reference |
| NuA3 | Histone H3 | Lysine 14, Lysine 23 | nih.gov |
| Elongator | Histone H3 | Lysine 14 | pnas.org |
| Elongator | Histone H4 | Lysine 8 | pnas.org |
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-DBFBBOEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Research with Acetyl Coenzyme A, Acetyl 3h
Radiometric Assay Development and Optimization Using Acetyl Coenzyme A, [acetyl-3H]
Radiometric assays leveraging [acetyl-3H]Acetyl-CoA offer high sensitivity and are a gold standard for studying enzymes that utilize acetyl-CoA as a substrate. mz-at.de The development of these assays requires careful optimization of reaction conditions and separation techniques to ensure accurate and reproducible results.
Acetyl coenzyme A, [acetyl-3H] is a critical substrate for measuring the activity of acetyltransferase enzymes. smolecule.com These enzymes catalyze the transfer of the acetyl group from acetyl-CoA to a recipient molecule, which can include proteins, peptides, or small molecules. By using the tritiated form, the incorporation of the radioactive acetyl group into the substrate can be quantified, providing a direct measure of enzyme kinetics.
The core principle involves incubating the enzyme with its specific substrate in the presence of [acetyl-3H]Acetyl-CoA. The rate of the enzymatic reaction is determined by measuring the amount of radioactivity transferred to the product over time. This rate is directly proportional to the concentration of the active enzyme in the sample. revvity.co.jp For instance, the activity of K-acetyltransferase (KAT), such as KAT6B, is determined by incubating the enzyme with a histone peptide substrate and [acetyl-3H]Acetyl-CoA; the specific activity is then calculated in units of pmol/min/µg of enzyme. sinobiological.com Similarly, the activity of chloramphenicol (B1208) acetyltransferase (CAT) is assessed by measuring the formation of acetylated chloramphenicol. revvity.co.jppnas.org In studies of inflammatory processes, the activity of lyso-PAF acetyltransferase in neutrophil lysates has been characterized by determining the maximal enzymatic activity (Vmax) and the enzymatic affinity constant (Km) using various concentrations of [acetyl-3H]Acetyl-CoA. ersnet.org
Table 1: Examples of Acetyltransferase Assays using Acetyl Coenzyme A, [acetyl-3H]
| Enzyme | Substrate(s) | Measured Parameter | Research Context |
|---|---|---|---|
| K-acetyltransferase (KAT6B) | Histone H4 Peptide | Specific Activity (nmol/min/mg) | Epigenetics, Histone Modification sinobiological.com |
| Chloramphenicol Acetyltransferase (CAT) | Chloramphenicol | Rate of Ac-CAM formation (cpm/min) | Reporter Gene Expression Assays revvity.co.jppnas.org |
The detection and quantification of the radiolabeled acetylated products are fundamental to radiometric assays. The most common method is liquid scintillation counting (LSC). revvity.co.jpersnet.org After the enzymatic reaction, the [3H]-acetylated product is isolated and mixed with a scintillation cocktail. The tritium (B154650) atom emits a beta particle, which excites solvent molecules in the cocktail, leading to the emission of photons. A photomultiplier tube in the scintillation counter detects these photons, and the resulting counts per minute (cpm) are proportional to the amount of [3H]-acetylated product.
For example, in CAT assays, the generated [3H]acetyl-chloramphenicol is quantified by direct LSC of the reaction mix within a two-phase system. revvity.co.jp In assays involving peptide substrates, such as histone acetyltransferase (HAT) assays, the reaction mixture is spotted onto a phosphocellulose membrane which binds the acetylated peptide. After washing away the unreacted [acetyl-3H]Acetyl-CoA, the radioactivity remaining on the membrane is measured using LSC. scispace.com Another detection method involves separating the reaction products by thin-layer chromatography (TLC) followed by autoradiography, which visualizes the location of the radioactive product on the TLC plate. pnas.orgresearchgate.net The corresponding spot can then be scraped from the plate and quantified by LSC.
Table 2: Comparison of Detection and Quantification Methods for [3H]-Acetylated Products
| Method | Principle | Advantages | Common Applications |
|---|---|---|---|
| Liquid Scintillation Counting (LSC) | Beta particles from tritium excite a scintillant, producing detectable light. | High sensitivity, quantitative. mz-at.derevvity.co.jp | Quantifying radioactivity in isolated products or on solid supports. ersnet.orgscispace.com |
| Two-Phase Scintillation Assay | The radiolabeled, nonpolar product diffuses into a water-immiscible scintillation cocktail, separating it from the polar, unreacted substrate. | Rapid, no extraction or chromatography needed, allows for continuous data collection. revvity.co.jp | CAT reporter gene assays. revvity.co.jp |
A critical step in radiometric assays is the efficient separation of the radiolabeled product from the unreacted [acetyl-3H]Acetyl-CoA substrate. Without complete separation, the high background from the unreacted substrate would obscure the signal from the product, leading to inaccurate results. The choice of separation method depends on the physicochemical properties of the substrate and product.
Biphasic (Two-Phase) Separation: This elegant method is used for assays where the product has significantly different polarity from the substrate. In the CAT assay, the nonpolar product, acetyl-chloramphenicol, is soluble in an organic, water-immiscible scintillation cocktail, while the highly polar [acetyl-3H]Acetyl-CoA remains in the aqueous reaction buffer. This allows for direct counting without further purification, as the counter only detects the radioactivity that has partitioned into the organic phase. revvity.co.jp
Membrane/Filter Binding: When the substrate is a peptide or protein, phosphocellulose paper (like P81) is often used. scispace.com These papers are positively charged and avidly bind the negatively charged phosphopeptide or histone substrates. The unreacted [acetyl-3H]Acetyl-CoA, which is also negatively charged but much smaller, can be washed away. The radioactivity remaining on the filter, corresponding to the acetylated product, is then quantified. scispace.com
Chromatography: Thin-layer chromatography (TLC) is a common method to separate small molecule products. pnas.orgresearchgate.net The reaction mixture is spotted on a TLC plate, and a solvent system is used to separate the components based on their properties, such as polarity. This method was used to separate monoacetylchloramphenicol from other reaction components. pnas.org For larger molecules like histone octamers, size-exclusion chromatography (e.g., using a Sephadex G-50 column) can be employed to separate the reconstituted, acetylated chromatin from smaller molecules like free acetyl-CoA. scispace.com
Solvent Extraction: For lipid products, such as in the lyso-PAF acetyltransferase assay, separation is achieved by solvent extraction. The reaction is stopped by adding a mixture of chloroform (B151607) and methanol, which partitions the lipids (including the acetylated PAF product) into the organic phase, leaving the water-soluble [acetyl-3H]Acetyl-CoA in the aqueous phase. ersnet.org
Table 3: Methodologies for Substrate and Product Separation in Radiometric Assays
| Methodology | Principle of Separation | Example Application |
|---|---|---|
| Biphasic Separation | Differential partitioning of polar substrate and nonpolar product between aqueous and organic phases. | CAT Assay revvity.co.jp |
| Phosphocellulose Binding | Ionic binding of charged peptide/protein substrates to a filter, allowing unreacted acetyl-CoA to be washed away. | Histone Acetyltransferase (HAT) Assays scispace.com |
| Thin-Layer Chromatography (TLC) | Separation based on differential polarity on a solid support. | Chloramphenicol Acetyltransferase Assay pnas.org |
| Lipid Extraction | Partitioning of lipid products into an organic solvent. | Lyso-PAF Acetyltransferase Assay ersnet.org |
Detection and Quantification of Acetylated Products
Isotopic Metabolic Tracing and Flux Analysis with Acetyl Coenzyme A, [acetyl-3H]
Isotopic tracing with [acetyl-3H]Acetyl-CoA allows researchers to follow the acetyl group as it is incorporated into various biomolecules, providing insights into metabolic pathways and their kinetics.
In vitro and ex vivo models provide controlled environments to study specific metabolic events. By supplying [acetyl-3H]Acetyl-CoA to these systems, the synthesis of various acetylated compounds can be traced.
Ex Vivo Systems: Neutrophil lysates have been used as an ex vivo model to study the synthesis of platelet-activating factor (PAF). By incubating these lysates with [acetyl-3H]Acetyl-CoA and the precursor lyso-PAF, researchers can measure the rate of PAF synthesis under different conditions, providing insight into inflammatory cell responses. ersnet.org
In Vitro Systems: Reconstituted systems are powerful for dissecting molecular mechanisms. For example, in vitro functional assays using chromatin templates reconstituted with histone proteins allow for the detailed study of histone acetylation by specific enzymes. scispace.com Another in vitro model involves using Golgi-enriched vesicles from melanoma cells. Incubating these vesicles with [acetyl-3H]acetyl-coenzyme A demonstrated the synthesis of O-acetylated gangliosides, revealing that the O-acetyl groups turn over more rapidly than the parent ganglioside molecule. researchgate.net These models are crucial for identifying the direct products of specific enzymes and pathways without the complexity of a whole-cell environment.
Mitochondrial acetyl-CoA is a central node in metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle. smolecule.com Assessing the turnover of this pool is key to understanding cellular energy status and metabolic flux. While direct studies specifically measuring mitochondrial turnover with [acetyl-3H]Acetyl-CoA are complex, the principles of isotopic tracing can be applied.
A common approach is the pulse-chase experiment. researchgate.net Isolated mitochondria or permeabilized cells can be exposed to a "pulse" of [acetyl-3H]Acetyl-CoA for a short period. The label is then "chased" by adding an excess of unlabeled acetyl-CoA. By measuring the rate at which the tritium label disappears from the intramitochondrial acetyl-CoA pool and appears in downstream metabolites (e.g., citrate (B86180), or fatty acids synthesized via mitochondrial pathways), the turnover rate and flux through specific pathways can be calculated. This technique provides a dynamic view of how the mitochondrial acetyl-CoA pool is utilized and replenished, reflecting the cell's metabolic activity.
Tracing Carbon Flow from Acetyl Coenzyme A, [acetyl-3H] into Downstream Metabolites
The use of Acetyl Coenzyme A, [acetyl-3H] ([³H]acetyl-CoA) is a powerful technique for elucidating the metabolic fate of the acetyl group in various biochemical pathways. By introducing this radiolabeled substrate, researchers can trace the incorporation of the tritium-labeled acetyl moiety into a wide array of downstream metabolites. This methodology has been instrumental in defining the contributions of acetyl-CoA to critical cellular processes such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and the production of other essential biomolecules.
In the context of the TCA cycle, [³H]acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that are central to cellular respiration. medstudy.comwikipedia.orgdroracle.ai The tritium label can then be tracked as it is distributed among the various intermediates of the cycle. This allows for the quantitative analysis of flux through the TCA cycle and provides insights into how different physiological conditions or genetic modifications can alter this fundamental metabolic hub. researchgate.netbevital.no For instance, studies can determine the extent to which acetyl-CoA derived from glucose, fatty acids, or amino acids contributes to the TCA cycle under specific metabolic states. endocrinologia.org.mx
Beyond the TCA cycle, [³H]acetyl-CoA is an indispensable tool for studying de novo fatty acid synthesis. smolecule.comcambridge.org The acetyl group from acetyl-CoA serves as the primary building block for the elongation of fatty acid chains. By measuring the incorporation of tritium into the lipid fraction of cells or tissues, researchers can quantify the rate of fatty acid synthesis. This has been particularly valuable in understanding the regulation of lipogenesis in different tissues, such as the liver and adipose tissue, and in response to various hormonal and dietary signals. cambridge.org
Furthermore, the acetyl group from acetyl-CoA is a precursor for a multitude of other biosynthetic pathways. These include the synthesis of cholesterol and ketone bodies. smolecule.commdpi.comwikipedia.org The use of [³H]acetyl-CoA enables the direct measurement of the contribution of the acetyl pool to the formation of these molecules. In neuroscience research, it has been used to investigate the synthesis of the neurotransmitter acetylcholine (B1216132), providing a means to study the dynamics of cholinergic neurotransmission. mdpi.comrevvity.com
The general experimental workflow for these tracing studies involves incubating cells, tissues, or isolated organelles with [³H]acetyl-CoA. After a defined period, the metabolic reactions are quenched, and the various metabolite pools are separated using techniques such as chromatography (e.g., high-performance liquid chromatography or gas chromatography). The amount of radioactivity in each fraction is then quantified, typically by liquid scintillation counting, to determine the extent of label incorporation.
Recent advancements in analytical techniques, such as mass spectrometry-based metabolomics, can be coupled with stable isotope tracing to provide a more comprehensive picture of metabolic fluxes. endocrinologia.org.mxresearchgate.net While [³H]acetyl-CoA remains a cornerstone for many applications due to its high sensitivity, the combination of radioactive and stable isotope tracers can offer complementary information on the intricate network of metabolic pathways.
The data derived from these tracing experiments are crucial for constructing metabolic models and for understanding how metabolic pathways are coordinately regulated. They provide a dynamic view of cellular metabolism that is not attainable through the measurement of static metabolite concentrations alone.
| Metabolic Pathway | Key Downstream Metabolite(s) | Primary Research Application |
|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Citrate, α-Ketoglutarate, Succinate, Malate, Oxaloacetate | Measuring metabolic flux and activity of the central energy-producing pathway. medstudy.combevital.no |
| Fatty Acid Synthesis | Palmitate and other fatty acids | Quantifying the rate of de novo lipogenesis in various tissues. cambridge.org |
| Cholesterol Biosynthesis | Cholesterol | Investigating the regulation of cholesterol production. mdpi.com |
| Ketogenesis | Acetoacetate (B1235776), β-Hydroxybutyrate | Studying the formation of ketone bodies during states of fasting or low carbohydrate availability. droracle.aismolecule.com |
| Neurotransmitter Synthesis | Acetylcholine | Analyzing the dynamics of cholinergic signaling in the nervous system. mdpi.com |
Enzyme Kinetic Studies Employing Acetyl Coenzyme A, [acetyl-3H] as a Substrate
The radiolabeled compound Acetyl Coenzyme A, [acetyl-3H] ([³H]acetyl-CoA) is a critical tool for detailed investigations into enzyme kinetics. Its use allows for highly sensitive and direct measurement of enzyme activity, providing fundamental insights into the mechanisms of a vast array of enzymes that utilize acetyl-CoA as a substrate.
[³H]acetyl-CoA is extensively used in assays for acetyltransferases, a large family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a variety of acceptor molecules, including proteins, small molecules, and carbohydrates. smolecule.com The radioactive label on the acetyl group enables a straightforward and quantitative measurement of the acetylated product.
To determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), a series of enzyme assays are performed with a fixed amount of enzyme and varying concentrations of [³H]acetyl-CoA. The K_m value, which reflects the substrate concentration at which the reaction rate is half of V_max, is an indicator of the enzyme's affinity for acetyl-CoA. A lower K_m suggests a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The experimental procedure typically involves incubating the enzyme, the acceptor substrate, and [³H]acetyl-CoA in a suitable buffer system. The reaction is allowed to proceed for a specific time and then terminated. The radiolabeled product is then separated from the unreacted [³H]acetyl-CoA. This separation can be achieved by various methods, such as precipitation of the product, extraction with an organic solvent, or chromatographic techniques. The radioactivity of the isolated product is then measured, usually by liquid scintillation counting, which is directly proportional to the amount of product formed.
By plotting the initial reaction rates against the corresponding substrate concentrations, a Michaelis-Menten curve can be generated. For more accurate determination of K_m and V_max, the data are often transformed into a linear plot, such as a Lineweaver-Burk or Hanes-Woolf plot. This approach has been fundamental in characterizing a wide range of acetyltransferases, including histone acetyltransferases (HATs), which play a crucial role in epigenetic regulation, and carnitine acetyltransferase, which is involved in fatty acid metabolism.
The use of [³H]acetyl-CoA is also invaluable for dissecting the catalytic mechanisms of enzymes, particularly in identifying and characterizing enzyme intermediates. For many acetyltransferases, the reaction proceeds through a "ping-pong" mechanism, which involves two distinct half-reactions.
In the first half-reaction, the acetyl group from [³H]acetyl-CoA is transferred to an amino acid residue in the active site of the enzyme, forming a covalent acetyl-enzyme intermediate and releasing Coenzyme A. This can be represented as:
E + [³H]acetyl-CoA ⇌ E-[³H]acetyl + CoA
In the second half-reaction, the acetyl group is transferred from the acetylated enzyme to the acceptor substrate (S), regenerating the free enzyme:
E-[³H]acetyl + S → E + [³H]acetyl-S
To investigate these half-reactions, researchers can use experimental designs that isolate each step. For example, by incubating the enzyme with [³H]acetyl-CoA in the absence of the acceptor substrate, it is possible to trap the [³H]acetyl-enzyme intermediate. The radiolabeled enzyme can then be isolated and its radioactivity quantified. This provides direct evidence for the formation of the covalent intermediate.
Furthermore, the stability and turnover of this intermediate can be studied. For instance, the rate of the first half-reaction can be measured by monitoring the formation of the [³H]acetyl-enzyme over time. The rate of the second half-reaction can be determined by pre-forming the [³H]acetyl-enzyme and then measuring the rate of transfer of the radiolabel to the acceptor substrate. These types of studies, often referred to as pre-steady-state kinetics, provide detailed insights into the catalytic cycle of the enzyme that are not accessible through steady-state kinetic analysis alone.
Many enzymes that utilize acetyl-CoA are subject to allosteric regulation, where the binding of a molecule at a site other than the active site (the allosteric site) influences the enzyme's catalytic activity. [³H]acetyl-CoA is an excellent tool for studying how allosteric modulators affect the kinetic parameters of these enzymes.
Allosteric activators can increase the enzyme's affinity for acetyl-CoA (decrease K_m), increase the maximal reaction rate (increase V_max), or both. Conversely, allosteric inhibitors can decrease the affinity for acetyl-CoA (increase K_m), decrease the maximal reaction rate (decrease V_max), or both.
To investigate these effects, enzyme kinetic assays are performed in the presence and absence of the putative allosteric modulator. By comparing the K_m and V_max values obtained under these different conditions, the nature of the allosteric regulation can be determined. For example, if an inhibitor increases the K_m for acetyl-CoA without affecting V_max, it is classified as a competitive inhibitor with respect to acetyl-CoA. If it decreases V_max without affecting K_m, it is a non-competitive inhibitor.
These studies are crucial for understanding how the activity of key metabolic enzymes is controlled in response to changes in the cellular environment. For instance, the activity of enzymes at critical metabolic branch points is often tightly regulated by the levels of upstream precursors or downstream products, which can act as allosteric modulators. The use of [³H]acetyl-CoA in these kinetic analyses provides precise data to unravel these complex regulatory networks.
| Kinetic Parameter | Description | Method of Determination |
|---|---|---|
| Michaelis Constant (K_m) | Substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate. | Varying concentrations of [³H]acetyl-CoA are used in the enzyme assay, and the initial reaction rates are measured. Data are fitted to the Michaelis-Menten equation or a linearized form. |
| Maximum Velocity (V_max) | The maximum rate of the enzyme-catalyzed reaction when the enzyme is saturated with the substrate. | Determined from the plateau of the Michaelis-Menten plot or the intercept of a linearized plot. |
| Catalytic Efficiency (k_cat/K_m) | A measure of how efficiently an enzyme converts a substrate into product. | Calculated from the values of k_cat (turnover number, V_max/[Enzyme]) and K_m. |
| Inhibition Constant (K_i) | A measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce half-maximum inhibition. | Kinetic assays are performed in the presence of varying concentrations of the inhibitor, and the effect on K_m and/or V_max is determined. |
Investigation of Enzyme Half-Reactions and Intermediate Formation
Analytical Techniques for Quantification of Acetyl Coenzyme A and Derivatives
The accurate quantification of Acetyl Coenzyme A (acetyl-CoA) and its derivatives is fundamental to understanding cellular metabolism. Various analytical techniques are employed for this purpose, with the choice of method often depending on the specific research question, the required sensitivity, and the available instrumentation.
Liquid scintillation counting (LSC) is a highly sensitive and widely used method for the detection and quantification of beta-emitting radioisotopes, such as tritium (³H). revvity.com When using Acetyl Coenzyme A, [acetyl-3H] ([³H]acetyl-CoA) in biochemical assays, LSC is the primary technique for measuring the amount of the radiolabel incorporated into a product or present in a specific fraction.
The principle of LSC involves mixing the sample containing the radionuclide with a "scintillation cocktail." This cocktail contains a solvent (typically an aromatic hydrocarbon) and one or more fluorescent solutes called fluors or scintillators. When a beta particle (an electron) emitted from the decay of a ³H atom passes through the cocktail, it transfers energy to the solvent molecules, causing them to become excited. These excited solvent molecules then transfer their energy to the fluor molecules. The fluors, in turn, release this energy in the form of photons of light as they return to their ground state.
These light flashes, or scintillations, are detected by one or more photomultiplier tubes (PMTs) within the liquid scintillation counter. The PMTs convert the light into an electrical pulse, and the intensity of the pulse is proportional to the energy of the initial beta particle. The instrument then counts these pulses over a set period to determine the radioactivity of the sample, which is typically expressed in counts per minute (CPM) or disintegrations per minute (DPM).
In the context of research with [³H]acetyl-CoA, LSC is applied after the biochemical reaction and the separation of the radiolabeled product from the unreacted substrate. For example, in an assay for an acetyltransferase, after the incubation period, the reaction mixture might be spotted onto a filter paper. The paper is then washed to remove the unreacted [³H]acetyl-CoA, leaving the radiolabeled product bound to the filter. The filter is then placed in a vial with scintillation cocktail, and the radioactivity is counted.
The high sensitivity of LSC makes it particularly suitable for measuring the low levels of radioactivity often encountered in enzyme kinetic studies or metabolic tracing experiments. Modern liquid scintillation counters also have features to correct for quenching, which is any process that reduces the efficiency of the energy transfer and light emission, thus leading to an underestimation of the radioactivity. By using standards and various correction methods, accurate and quantitative data can be obtained.
High-Performance Liquid Chromatography (HPLC) coupled with UV Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely utilized method for the separation and quantification of specific acyl-CoA species, including acetyl-CoA. mdpi.comnih.gov This technique leverages the strong UV absorbance of the adenine (B156593) ring in the coenzyme A molecule, which has a maximum absorbance at approximately 259 nm. nih.govfrontiersin.orgmdpi.com This characteristic allows for sensitive detection and quantification.
The separation is most commonly achieved using reversed-phase (RP) chromatography, with C18 columns being a frequent choice. nih.govfrontiersin.org Isocratic or gradient elution strategies are employed using mobile phases typically composed of aqueous buffers (e.g., sodium phosphate (B84403), sodium acetate (B1210297), or ammonium (B1175870) acetate) and an organic modifier like acetonitrile. nih.govresearchgate.net The pH of the mobile phase is a critical parameter, often maintained in the acidic range (around 4.6) to ensure the stability and proper ionization state of the analytes for optimal separation. nih.gov
In research involving Acetyl Coenzyme A, [acetyl-3H], the fundamental HPLC separation principles remain the same. However, detection is augmented. While UV detection quantifies the total amount of the compound, a flow-through radioactivity detector (such as a scintillation counter) is placed in series after the UV detector. nih.gov This dual-detection setup allows for the simultaneous measurement of both the total acetyl-CoA concentration (from UV absorbance) and the amount of the tritiated, radiolabeled species (from radioactive decay), enabling detailed pulse-chase experiments and metabolic flux analysis. nih.govjove.com
Several studies have established sensitive HPLC-UV methods for determining acetyl-CoA in various biological samples, including cultured cells and animal tissues. nih.govresearchgate.net The retention time for acetyl-CoA is distinct from that of free Coenzyme A (CoASH) and other short-chain acyl-CoAs, allowing for their clear separation and individual quantification within a single chromatographic run. nih.govresearchgate.net For instance, under specific isocratic conditions with a C18 column, CoASH might elute at 3.8 minutes, while acetyl-CoA elutes later at 7.8 minutes due to its increased hydrophobicity. nih.gov The limit of detection (LOD) for acetyl-CoA using modern HPLC-UV systems can be as low as 0.36 picomoles per injection, demonstrating high sensitivity. nih.govfrontiersin.org
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 × 3 mm, 3 µm) | nih.govfrontiersin.org |
| Mobile Phase | 100 mM monosodium phosphate, 75 mM sodium acetate, with acetonitrile | nih.govresearchgate.net |
| Detection Wavelength | 259 nm (optimal range 254-260 nm) | nih.govresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govresearchgate.net |
| Typical Retention Time (Acetyl-CoA) | ~7.8 - 15.4 minutes (varies with exact method) | nih.govresearchgate.net |
| Limit of Detection (LOD) | ~0.36 - 10 pmol | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-Coenzyme A Profiling
For a more comprehensive and sensitive analysis of the entire acyl-CoA pool, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice. mdpi.combiorxiv.org This technique offers superior specificity and sensitivity compared to HPLC-UV, enabling the detection and quantification of a wide array of acyl-CoA species simultaneously, even those present at very low concentrations. mdpi.com It is particularly powerful for untargeted metabolomics and for elucidating complex changes in metabolic networks. nih.govnih.gov
In LC-MS/MS analysis, acyl-CoAs are typically separated using reversed-phase liquid chromatography, often with C18 or similar columns. acs.orgacs.org The use of volatile ion-pairing agents, such as tributylamine (B1682462) (TBA) or dibutylamine (B89481) acetate (DBAA), in the mobile phase can improve chromatographic resolution and retention of these polar molecules. acs.orgacs.org Following separation, the analytes are ionized, most commonly using electrospray ionization (ESI) in positive mode, which is efficient for acyl-CoA species. nih.gov
The mass spectrometer then detects molecules based on their mass-to-charge ratio (m/z). For profiling, tandem MS (MS/MS) is employed, where a specific precursor ion for an acyl-CoA is selected and fragmented. Acyl-CoAs exhibit a characteristic fragmentation pattern, typically involving a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da). researchgate.netresearchgate.net This specific fragmentation allows for highly selective detection using techniques like multiple reaction monitoring (MRM), significantly reducing chemical noise and improving quantification accuracy. frontiersin.orgacs.org
When analyzing Acetyl Coenzyme A, [acetyl-3H], the mass of the precursor ion will be slightly higher than that of the unlabeled molecule due to the presence of tritium atoms. This mass difference is easily resolved by modern mass spectrometers, allowing for precise quantification of the labeled species, separate from its endogenous, unlabeled counterpart. nih.gov The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs) is a crucial component of quantitative LC-MS/MS workflows, as it corrects for variations in sample extraction, processing, and instrument response, ensuring high accuracy. biorxiv.orgacs.org
LC-MS/MS-based acyl-CoA profiling has been instrumental in revealing significant metabolic remodeling in response to various stimuli, such as diet-induced obesity or ischemic conditions. mdpi.comnih.gov Research has shown that under hypoxic stress, mitochondrial succinyl-CoA levels decrease significantly, while acetyl-CoA levels may remain stable in the mitochondria but decrease in the cytosol. creative-proteomics.com Such compartment-specific insights are a key advantage of advanced LC-MS/MS methods. creative-proteomics.com
| Research Focus | Key Finding | Source |
|---|---|---|
| Ischemia in Rat Liver | Advanced ischemia (~5-6 min) leads to a ~40% decrease in acetyl-CoA levels and a strong depletion of succinyl-CoA. | mdpi.com |
| High-Fat Diet in Mice | Significant elevation of malonyl-CoA and several medium to long-chain acyl-CoAs in the liver. | nih.gov |
| Subcellular Metabolism | The acyl-CoA profile in the nucleus is distinct from the cytosol, with a notable enrichment of propionyl-CoA in the nucleus. | creative-proteomics.com |
| General Energy Status | Developed a single LC-MS/MS run to simultaneously quantify adenosine (B11128) nucleotides (ATP, ADP, AMP) and short-chain acyl-CoAs (acetyl-CoA, succinyl-CoA). | acs.orgacs.org |
| Tumorigenic vs. Nontumorigenic Cells | Demonstrated differential alterations in individual acyl-CoA levels in response to exogenous fatty acids, highlighting the power of acyl-CoA profiling in cancer research. | researchgate.net |
Elucidation of Metabolic Pathways Utilizing Acetyl Coenzyme A, Acetyl 3h
Intermediary Metabolism and Energy Production Dynamics
Acetyl-CoA is a pivotal intermediate in cellular respiration and energy production. smolecule.com It connects the breakdown of carbohydrates, fats, and certain amino acids to the central energy-yielding pathway, the tricarboxylic acid (TCA) cycle. smolecule.comchemsrc.comchemsrc.com The high-energy thioester bond within the Acetyl-CoA molecule makes it an effective donor of the acetyl group for both energy generation and biosynthetic reactions. smolecule.com The use of [acetyl-3H]Acetyl-CoA enables researchers to follow the acetyl group's journey, providing quantitative data on the flux through these fundamental metabolic routes.
The primary route for Acetyl-CoA formation from carbohydrates begins with glycolysis, where glucose is broken down into pyruvate (B1213749). In the mitochondrial matrix, the pyruvate dehydrogenase complex catalyzes the oxidative decarboxylation of pyruvate to form Acetyl-CoA. smolecule.com This irreversible reaction is a critical regulatory point in metabolism, committing the carbon atoms from glucose to either oxidation in the TCA cycle or synthesis of lipids.
By introducing [acetyl-3H]Acetyl-CoA into experimental systems, researchers can study the subsequent pathways without interference from the upstream production of endogenous Acetyl-CoA from glucose. This allows for the specific investigation of enzymes and pathways that directly utilize Acetyl-CoA.
The TCA cycle, also known as the Krebs cycle or citric acid cycle, is the final common pathway for the oxidation of fuel molecules. smolecule.comchemsrc.com The cycle commences with the condensation of Acetyl-CoA and oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. smolecule.com The two carbons from the acetyl group are subsequently oxidized to CO2 in a series of reactions that generate the reducing equivalents NADH and FADH2, which are essential for ATP production via oxidative phosphorylation. chemsrc.comchemsrc.com
[Acetyl-3H]Acetyl-CoA is a powerful tool for measuring the activity of the TCA cycle. smolecule.comguidechem.com When introduced into cells or isolated mitochondria, the tritium-labeled acetyl group enters the cycle. The rate of the cycle can be determined by measuring the incorporation of tritium (B154650) into the various intermediates of the cycle or, more commonly, by measuring the release of tritiated water (³H₂O) during specific enzymatic steps. This provides a direct and sensitive measure of metabolic flux through this central energy-producing pathway. mz-at.de
Table 1: Application of [acetyl-3H]Acetyl-CoA in Measuring TCA Cycle Flux
| Experimental Step | Description | Analyte Measured | Interpretation |
| Incubation | Isolated mitochondria or cell cultures are incubated with a known concentration and specific activity of [acetyl-3H]Acetyl-CoA. | - | The tracer is introduced into the metabolic system. |
| TCA Cycle Reaction | The [3H]acetyl group condenses with oxaloacetate to form [3H]citrate and subsequent TCA intermediates. | Incorporation of ³H into intermediates (e.g., citrate, succinate). | Measures the entry of acetyl units into the cycle. |
| Water Formation | Specific dehydrogenases in the cycle catalyze reactions that can lead to the exchange of tritium with protons from water. | Release of ³H₂O. | Provides a cumulative measure of flux through multiple steps of the cycle. |
| Analysis | Intermediates are separated (e.g., by HPLC), and radioactivity is measured using liquid scintillation counting. | Radioactivity (Disintegrations Per Minute) in specific compounds. | Quantifies the rate of the TCA cycle under various physiological or pathological conditions. |
Substrate cycles, or futile cycles, occur when two opposing metabolic pathways run simultaneously, resulting in the net hydrolysis of ATP. While seemingly wasteful, these cycles can provide sensitive metabolic regulation and heat generation. An important potential substrate cycle involves the pathways of fatty acid synthesis and beta-oxidation, which are interconnected by the common intermediate, Acetyl-CoA.
[Acetyl-3H]Acetyl-CoA can be used to investigate the dynamics of such cycles. For instance, in a state where both fatty acid synthesis and oxidation might be active, the tritium label from [acetyl-3H]Acetyl-CoA would be incorporated into newly synthesized fatty acids. Concurrently, the unlabeled Acetyl-CoA produced from the breakdown of existing lipids would dilute the specific activity of the [acetyl-3H]Acetyl-CoA pool. By carefully measuring the flux of the label into lipids and the changes in the specific activity of the Acetyl-CoA pool, researchers can quantify the relative rates of the opposing pathways. scispace.com
Tricarboxylic Acid (TCA) Cycle Activity and Contribution to Energy Metabolism
Lipid Metabolism and Biosynthesis Pathways
Acetyl-CoA is the fundamental building block for the synthesis of a wide array of lipids, including fatty acids, cholesterol, and ketone bodies. smolecule.com The availability of Acetyl-CoA is a key determinant of whether the cell is in an anabolic (building up) or catabolic (breaking down) state regarding lipid metabolism. chemsrc.comchemsrc.com
De novo fatty acid synthesis occurs in the cytoplasm and begins with the carboxylation of Acetyl-CoA to form Malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA carboxylase. smolecule.com This is the committed step in fatty acid synthesis. Subsequently, the fatty acid synthase complex catalyzes a series of condensation and reduction reactions, adding two-carbon units from Malonyl-CoA to a growing acyl chain. The initial primer for this process is an Acetyl-CoA molecule.
The use of [acetyl-3H]Acetyl-CoA is a classic method for measuring the rate of fatty acid synthesis. smolecule.com In this assay, a cell or tissue homogenate is supplied with [acetyl-3H]Acetyl-CoA and other necessary cofactors. The radiolabeled acetyl groups are incorporated into the newly synthesized fatty acids. After the reaction, the lipids are extracted and the radioactivity incorporated is measured, providing a direct quantification of the rate of fatty acid synthesis. This technique is crucial for studying the regulation of lipogenesis by hormones, nutrients, and drugs.
Table 2: Research Findings on Fatty Acid Synthesis Using [acetyl-3H]Acetyl-CoA
| Tissue/Cell Type | Experimental Condition | Finding | Implication |
| Hepatocytes (Liver Cells) | High-carbohydrate diet | Increased incorporation of ³H from [acetyl-3H]Acetyl-CoA into fatty acids. | Demonstrates upregulation of de novo lipogenesis in response to high glucose levels. |
| Adipocytes (Fat Cells) | Insulin (B600854) treatment | Significant stimulation of ³H incorporation into lipids. | Highlights the key role of insulin in promoting fat storage. |
| Cancer Cells | Various oncogenic mutations | Elevated rates of fatty acid synthesis measured by [acetyl-3H]Acetyl-CoA incorporation. | Shows that cancer cells often reprogram metabolism to support rapid proliferation. |
Fatty acid beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to generate Acetyl-CoA, NADH, and FADH₂. smolecule.comchemsrc.com This pathway is a major source of energy, particularly during periods of fasting or prolonged exercise. Each round of beta-oxidation shortens the fatty acid chain by two carbons, releasing one molecule of Acetyl-CoA. smolecule.com
While [acetyl-3H]Acetyl-CoA is primarily used to trace the fate of the acetyl group, it can also be used indirectly to study beta-oxidation. The rate of Acetyl-CoA production from the breakdown of unlabeled fatty acids can be inferred through isotope dilution. If a cell is provided with [acetyl-3H]Acetyl-CoA from an external source (e.g., from labeled pyruvate), the activation of beta-oxidation will lead to the production of a significant amount of unlabeled Acetyl-CoA. This unlabeled pool will dilute the specific activity of the tritiated Acetyl-CoA pool. By measuring the change in the specific activity of Acetyl-CoA or its downstream products (like citrate), one can estimate the contribution of fatty acid oxidation to the total Acetyl-CoA pool. This provides insight into the metabolic flexibility of the cell and its ability to switch between different fuel sources. guidechem.com
Cholesterol and Isoprenoid Biosynthesis
Acetyl-CoA is the foundational molecule for the biosynthesis of cholesterol and other isoprenoids through the mevalonate (B85504) pathway. wikipedia.orgviper.ac.in The tritium label on the acetyl group of [acetyl-3H]CoA allows researchers to follow the carbon backbone as it is incorporated into these complex structures.
The synthesis of cholesterol begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase. acs.org A subsequent condensation with another acetyl-CoA molecule by HMG-CoA synthase yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). acs.orghhu.de The reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting step in cholesterol synthesis. nih.gov
Mevalonate is then converted to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules are the precursors for all isoprenoids, including cholesterol, steroid hormones, and coenzyme Q10. wikipedia.orgviper.ac.in The pathway proceeds through the synthesis of squalene (B77637), which then cyclizes to form lanosterol, the direct precursor to cholesterol in animals. nih.gov
The use of [acetyl-3H]CoA has been instrumental in delineating the series of enzymatic reactions involved in this pathway. By tracking the radioactivity, scientists can identify intermediates and quantify the flux through different branches of the pathway under various physiological conditions.
Table 1: Key Enzymes in Cholesterol and Isoprenoid Biosynthesis
| Enzyme | Reaction Catalyzed | Pathway Stage |
| Acetoacetyl-CoA thiolase | Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. | Upper Mevalonate Pathway |
| HMG-CoA synthase | Condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. | Upper Mevalonate Pathway |
| HMG-CoA reductase | Reduction of HMG-CoA to mevalonate. | Upper Mevalonate Pathway |
| Mevalonate kinase | Phosphorylation of mevalonate. | Lower Mevalonate Pathway |
| Phosphomevalonate kinase | Phosphorylation of phosphomevalonate. | Lower Mevalonate Pathway |
| Mevalonate diphosphate (B83284) decarboxylase | Decarboxylation of diphosphomevalonate to form IPP. | Lower Mevalonate Pathway |
| Isopentenyl diphosphate isomerase | Isomerization of IPP to DMAPP. | Isoprenoid Synthesis |
| Squalene synthase | Condensation of farnesyl pyrophosphate molecules to form squalene. | Sterol Synthesis |
| Squalene monooxygenase | Epoxidation of squalene. | Sterol Synthesis |
| Lanosterol synthase | Cyclization of squalene epoxide to lanosterol. | Sterol Synthesis |
Ketone Body Formation and Utilization
During periods of fasting, low-carbohydrate diets, or prolonged exercise, the liver produces ketone bodies from acetyl-CoA. smolecule.com The primary ketone bodies are acetoacetate (B1235776), beta-hydroxybutyrate, and acetone. youtube.com The radiolabel from [acetyl-3H]CoA allows for the precise measurement of the rates of ketogenesis.
The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by thiolase. HMG-CoA synthase then combines acetoacetyl-CoA with another acetyl-CoA to produce HMG-CoA. In the mitochondria, HMG-CoA lyase cleaves HMG-CoA into acetoacetate and acetyl-CoA. Acetoacetate can then be reduced to beta-hydroxybutyrate by beta-hydroxybutyrate dehydrogenase or spontaneously decarboxylate to acetone.
Extrahepatic tissues, particularly the brain and heart, can utilize ketone bodies as an energy source. They are converted back to acetyl-CoA, which then enters the citric acid cycle for energy production. youtube.com Studies using [acetyl-3H]CoA have been crucial in understanding the kinetics of ketone body production and utilization, providing insights into metabolic adaptations during different physiological and pathological states.
Amino Acid Catabolism and Acetyl Coenzyme A Interconnections
Several amino acids are catabolized to acetyl-CoA, making them "ketogenic." The carbon skeletons of these amino acids can be converted into acetyl-CoA or acetoacetyl-CoA, which can then be used for ketone body synthesis or enter the citric acid cycle.
The ketogenic amino acids include leucine (B10760876), lysine (B10760008), phenylalanine, tyrosine, tryptophan, and isoleucine. The breakdown pathways of these amino acids are complex, involving multiple enzymatic steps. For instance, the catabolism of leucine directly produces acetyl-CoA and acetoacetate.
The use of [acetyl-3H]CoA in conjunction with radioactively labeled amino acids helps to trace the flow of carbon atoms from amino acid degradation to the acetyl-CoA pool and subsequently into pathways like the citric acid cycle and fatty acid synthesis. This has been essential for understanding the metabolic fate of amino acid carbons and their contribution to energy production and biosynthesis.
Compartmentalization of Acetyl Coenzyme A Pools and Inter-organelle Fluxes
Acetyl-CoA is a central metabolite that exists in distinct pools within different cellular compartments, primarily the mitochondria and the cytosol. The separation of these pools is critical for regulating competing metabolic pathways.
Mitochondrial and Cytosolic Acetyl Coenzyme A Regulation
Mitochondrial Acetyl-CoA: The primary source of mitochondrial acetyl-CoA is the oxidative decarboxylation of pyruvate by the pyruvate dehydrogenase complex. The beta-oxidation of fatty acids is another major contributor. This mitochondrial acetyl-CoA predominantly enters the citric acid cycle for ATP production or is used for ketone body synthesis in the liver.
Cytosolic Acetyl-CoA: Cytosolic acetyl-CoA is primarily used for fatty acid synthesis and cholesterol biosynthesis. wikipedia.org Since the inner mitochondrial membrane is impermeable to acetyl-CoA, it must be transported to the cytosol in the form of citrate. Citrate is formed in the mitochondria from acetyl-CoA and oxaloacetate. Once in the cytosol, citrate is cleaved by ATP citrate lyase to regenerate acetyl-CoA and oxaloacetate. nih.gov This process is a key regulatory point for fatty acid synthesis.
The regulation of these distinct pools is crucial. High levels of citrate in the cytosol, indicating an energy-rich state, activate acetyl-CoA carboxylase, the committed step in fatty acid synthesis. Conversely, high levels of long-chain fatty acyl-CoAs inhibit this enzyme.
Transmembrane Acetylation Mechanisms and Transport
As mentioned, acetyl-CoA itself does not readily cross the inner mitochondrial membrane. The primary mechanism for transferring acetyl units from the mitochondria to the cytosol is the citrate shuttle.
In this shuttle, mitochondrial acetyl-CoA condenses with oxaloacetate to form citrate, which is then transported across the inner mitochondrial membrane by the citrate transporter. In the cytosol, ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. The oxaloacetate can then be reduced to malate, which can return to the mitochondrial matrix via the malate-alpha-ketoglutarate transporter, or be converted to pyruvate.
Another transport mechanism involves carnitine. Acetyl-CoA can be converted to acetylcarnitine by carnitine acetyltransferase. Acetylcarnitine can then be transported across the mitochondrial membrane by the carnitine-acylcarnitine translocase. This carnitine shuttle is important for buffering the mitochondrial acetyl-CoA/CoA ratio and for transporting acetyl groups for various acetylation reactions in different compartments.
Investigation of Protein Acetylation and Epigenetic Regulation Mediated by Acetyl Coenzyme A, Acetyl 3h
Mechanisms of Protein Acetylation by Acetyl Coenzyme A, [acetyl-3H]
Protein acetylation, a key post-translational modification, involves the transfer of an acetyl group from a donor molecule, primarily acetyl-CoA, to an amino acid residue on a target protein. chemsrc.com This process is catalyzed by a class of enzymes known as acetyltransferases. The use of [acetyl-3H] CoA in in vitro assays allows for the direct quantification of acetyltransferase activity by measuring the incorporation of the radiolabeled acetyl group into protein substrates. weber.edunih.gov This technique has been instrumental in characterizing the enzymatic activity and substrate preferences of various acetyltransferases.
Substrate Specificity and Activity of Acetyltransferases (HATs, NATs)
Acetyltransferases are broadly categorized into two main families: histone acetyltransferases (HATs) and N-terminal acetyltransferases (NATs). revvity.com HATs primarily catalyze the acetylation of lysine (B10760008) residues on histone tails, while NATs are responsible for acetylating the N-terminal α-amino group of proteins. revvity.comwikipedia.org
Radiolabeled acetyl-CoA, including [acetyl-3H] CoA and [14C]acetyl-CoA, is a cornerstone for in vitro studies of both HAT and NAT activity. nih.govrevvity.com These assays typically involve incubating the enzyme with its protein or peptide substrate in the presence of the radiolabeled acetyl-CoA. The amount of radioactivity incorporated into the substrate is then measured, providing a direct readout of enzyme activity. weber.edunih.gov For instance, the specific activity of the histone acetyltransferase KAT6B (MYST4) has been determined to be 90 nmol/min/mg using an assay with [acetyl-3H] CoA. sinobiological.com
The kinetic properties of these enzymes, such as their Michaelis constant (KM) for acetyl-CoA, can also be determined using this method. nih.gov Such studies have revealed that different acetyltransferases exhibit distinct substrate specificities. For example, some HATs show a preference for specific lysine residues on particular histone proteins. nih.gov Similarly, different NATs recognize and acetylate specific N-terminal amino acid sequences. wikipedia.org The use of [acetyl-3H] CoA has been pivotal in defining these specificities, as it allows for the sensitive detection of acetylation on a variety of substrates. uq.edu.au
Table 1: Investigating Acetyltransferase Activity with [acetyl-3H] CoA
| Enzyme Family | Specific Enzyme Studied | Substrate(s) | Key Finding from [acetyl-3H] CoA Assay |
|---|---|---|---|
| HAT | KAT6B (MYST4) | Histone H4 Peptide | Specific activity determined to be 90 nmol/min/mg. sinobiological.com |
| HAT | p300/CBP | Core Histones | Used to determine inhibitor potency and enzyme kinetics. google.compnas.org |
| HAT | mCLOCK | Histone H3 and H4 peptides | Demonstrated that mCLOCK possesses intrinsic HAT activity. weber.edu |
| NAT | NAT1 | PABA (p-aminobenzoic acid) | Inactive NAT1 allozymes failed to bind [3H]acetyl-CoA. uq.edu.au |
N-terminal Protein Acetylation Studies
N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins. wikipedia.orgnih.gov This modification is catalyzed by N-terminal acetyltransferases (NATs) and is generally considered to be an irreversible process. wikipedia.orgresearchtrends.net The use of [acetyl-3H] CoA has been instrumental in studying the mechanisms and consequences of N-terminal acetylation. revvity.com
In vitro assays employing [acetyl-3H] CoA allow for the direct measurement of NAT activity and the identification of their substrates. researchtrends.net For example, studies have used this method to investigate the acetylation of ribosomal proteins by specific NATs like RimJ in E. coli. researchtrends.net Research has also utilized [acetyl-3H] CoA to explore the acetylation capacity of different allozymes of human N-acetyltransferase 1 (NAT1). uq.edu.au These studies demonstrated that inactive "slow acetylator" variants of NAT1 were unable to bind [3H]acetyl-CoA, providing a molecular basis for their lack of activity. uq.edu.au
Interestingly, while global histone acetylation levels are sensitive to cellular acetyl-CoA concentrations, global N-terminal acetylation appears to be largely maintained even during periods of acetyl-CoA deficiency in yeast. nih.gov However, specific subsets of proteins do show changes in their N-terminal acetylation status in response to nutrient starvation, suggesting that this modification can be dynamic for certain proteins. nih.gov
Lysine Acetylation as a Post-Translational Modification
Lysine acetylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating a wide array of cellular processes. nih.govfrontiersin.org This modification, catalyzed by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs), neutralizes the positive charge of the lysine residue, thereby altering protein structure, protein-protein interactions, and protein-DNA interactions. nih.govabcam.com
The use of [acetyl-3H] CoA has been fundamental in the study of lysine acetylation. revvity.com In vitro HAT assays using [acetyl-3H] CoA allow for the sensitive detection and quantification of acetyl group transfer to specific lysine residues on both histone and non-histone protein substrates. weber.edunih.gov These assays have been critical in identifying the specific lysine residues that are targeted by different HATs. For example, studies on the circadian regulator CLOCK revealed that it specifically acetylates lysines 9 and 14 on histone H3. weber.edu
Furthermore, [acetyl-3H] CoA-based assays have been used to investigate the functional consequences of lysine acetylation. For instance, the acetylation of transcription factors can modulate their DNA binding activity and subsequent gene regulation. nih.gov Proteomic studies have identified thousands of lysine acetylation sites on a vast number of proteins, indicating that this modification is far more widespread than initially thought, extending to proteins in various cellular compartments, including mitochondria. nih.gov
Histone Acetylation and its Role in Gene Expression Regulation
Histone acetylation is a key epigenetic modification that plays a central role in the regulation of gene expression. nih.govabcam.com The transfer of an acetyl group from acetyl-CoA to lysine residues on the N-terminal tails of histone proteins is catalyzed by histone acetyltransferases (HATs). nih.gov This modification is dynamically regulated and has profound effects on chromatin structure and accessibility. nih.govabcam.com
Chromatin Structure Modulation through Histone Acetylation
The acetylation of histone tails neutralizes the positive charge of lysine residues, which weakens the electrostatic interactions between the histones and the negatively charged DNA backbone. revvity.comabcam.com This leads to a more relaxed and open chromatin structure, often referred to as euchromatin. revvity.com This "loosening" of the chromatin makes the DNA more accessible to the transcriptional machinery, including transcription factors and RNA polymerase, thereby promoting gene expression. revvity.comabcam.com
Studies utilizing [acetyl-3H] CoA have been instrumental in demonstrating this direct link between histone acetylation and chromatin remodeling. By measuring the incorporation of the radiolabeled acetyl group into histones, researchers can correlate the level of acetylation with changes in chromatin structure and gene activity. Chromatin immunoprecipitation (ChIP) assays, often coupled with the use of antibodies specific for acetylated histones, have further solidified this connection by showing that regions of the genome with high levels of histone acetylation are typically associated with actively transcribed genes. ahajournals.org For example, increased histone H3 and H4 acetylation at the SM22 gene locus was shown to accompany its transcriptional activation. ahajournals.org
Influence of Acetyl Coenzyme A Levels on Histone Acetylation
The cellular concentration of acetyl-CoA, the sole donor for histone acetylation, directly influences the level of this epigenetic mark. nih.govnih.gov Fluctuations in acetyl-CoA levels, which reflect the metabolic state of the cell, can lead to corresponding changes in global histone acetylation, thereby linking cellular metabolism to epigenetic regulation and gene expression. nih.govnih.gov
When acetyl-CoA levels are high, HATs have an abundant supply of their substrate, leading to increased histone acetylation and potentially activating gene expression programs. frontiersin.org Conversely, a decrease in the nucleocytosolic pool of acetyl-CoA can limit HAT activity, resulting in lower levels of histone acetylation. mdpi.com For instance, studies in yeast have shown that reducing the expression of acetyl-CoA carboxylase, an enzyme that consumes acetyl-CoA for fatty acid synthesis, leads to an increase in cellular acetyl-CoA levels and a global increase in histone acetylation. nih.gov Similarly, in Arabidopsis, malfunction of cytosolic acetyl-CoA carboxylase1 (ACC1) results in elevated acetyl-CoA levels and hyperacetylation of histones, particularly at H3K27. nih.gov
The use of [acetyl-3H] CoA in in vitro assays has been crucial for demonstrating the direct dependence of HAT activity on acetyl-CoA concentration. oup.com These experiments, which measure the rate of radiolabeled acetyl group incorporation at varying acetyl-CoA concentrations, have provided quantitative evidence for the link between acetyl-CoA availability and the extent of histone acetylation. pnas.org
Table 2: Impact of Acetyl-CoA Levels on Histone Acetylation
| Organism/System | Experimental Condition | Effect on Acetyl-CoA Levels | Consequence for Histone Acetylation |
|---|---|---|---|
| Yeast (Saccharomyces cerevisiae) | Reduced ACC1 expression | Increased | Global increase in histone H3 and H4 acetylation. nih.gov |
| Plant (Arabidopsis thaliana) | Malfunction of cytosolic ACC1 | Increased | Predominant hyperacetylation at H3K27. nih.gov |
| Mammalian Cells (in vitro) | Varying concentrations of [acetyl-3H] CoA | Experimentally controlled | Direct correlation between acetyl-CoA concentration and HAT activity. oup.compnas.org |
| Human Cancer Cells | Hypoxia | Increased ACSS2-mediated synthesis | Increased acetylation of H3K9, H3K27, and H3K56. frontiersin.org |
Regulation of Metabolic Enzymes by Acetylation
The reversible post-translational modification of proteins through acetylation is a pivotal mechanism in the regulation of numerous metabolic enzymes. The radiolabeled compound, Acetyl coenzyme A, [acetyl-3H] ([acetyl-3H]acetyl-CoA), has been a crucial tool in deciphering the complexities of these regulatory processes. smolecule.com This tracer allows for the sensitive and direct tracking of the acetyl group as it is transferred to protein substrates, offering a powerful method to analyze the kinetics and identify the targets of acetylation. smolecule.com
The acetylation of metabolic enzymes can either enhance or diminish their catalytic activity, thereby exerting direct control over metabolic pathways. frontiersin.org Research employing [acetyl-3H]acetyl-CoA has illuminated this dual regulatory capacity across a variety of metabolic contexts.
For example, studies have demonstrated that acetylation can inhibit the function of certain enzymes. A case in point is the regulation of fatty acid oxidation, where the enzyme long-chain acyl-CoA dehydrogenase (LCAD) is a known acetylation target. In vitro assays using [acetyl-3H]acetyl-CoA have shown that the acetylation of particular lysine residues on LCAD results in a marked decrease in its enzymatic activity. This modification is believed to function as a feedback loop to curtail the breakdown of fatty acids when cellular levels of acetyl-CoA are elevated.
Conversely, acetylation can also serve to activate enzymes. A notable instance is the AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance. While AMPK is primarily activated by an increased AMP/ATP ratio, evidence suggests that acetylation also plays a role in modulating its activity. The use of [acetyl-3H]acetyl-CoA in cell-free systems has been instrumental in identifying specific acetylation sites on the AMPK complex that contribute to its activation, consequently promoting catabolic pathways to generate ATP.
The table below summarizes the impact of acetylation on the activity of various metabolic enzymes, as investigated through the use of [acetyl-3H]acetyl-CoA.
| Enzyme | Metabolic Pathway | Effect of Acetylation |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Fatty Acid Oxidation | Inhibition |
| AMP-activated protein kinase (AMPK) | Cellular Energy Homeostasis | Activation |
| Acetyl-CoA Synthetase | Acetate (B1210297) utilization | Inhibition nih.gov |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Activation frontiersin.org |
In addition to modulating enzymatic activity, acetylation can also affect the stability of metabolic enzymes, thereby controlling their concentration within the cell. The attachment of an acetyl group can alter a protein's three-dimensional structure and its interactions with other molecules, including components of the cellular degradation machinery. mdpi.comresearchgate.net
The use of [acetyl-3H]acetyl-CoA in pulse-chase experiments has been critical in determining the fate of acetylated proteins. Such studies have revealed that, in some instances, acetylation can earmark an enzyme for degradation. For example, the acetylation of certain glycolytic enzymes has been found to increase their ubiquitination and subsequent destruction by the proteasome. This provides a mechanism for the rapid downregulation of glycolysis when the cell's energy requirements are met.
On the other hand, acetylation can also shield some proteins from degradation. nih.gov By modifying lysine residues that would otherwise be targets for ubiquitination, acetylation can enhance the stability and extend the half-life of an enzyme. mdpi.complos.orgembopress.org Research utilizing [acetyl-3H]acetyl-CoA has provided evidence for this protective function in the regulation of enzymes involved in amino acid metabolism.
Enzymatic Activity Modulation (Activation and Inhibition)
Deacetylation Processes and Counter-Regulatory Mechanisms
The two primary families of deacetylases are the histone deacetylases (HDACs) and the sirtuins (SIRTs). mdpi.comnih.gov Although initially identified for their role in deacetylating histones and regulating gene expression, it is now understood that they also target a wide array of non-histone proteins, including metabolic enzymes. sapub.orgnih.govfrontiersin.org
HDACs are a class of enzymes that are typically dependent on zinc. nih.gov In vitro deacetylation assays, in which a substrate protein is first labeled with [acetyl-3H]acetyl-CoA by an acetyltransferase and then treated with an HDAC, have been crucial in identifying the specific metabolic enzymes targeted by different HDAC isoforms. These studies have shown that HDACs play a significant role in regulating metabolic pathways such as glycolysis and gluconeogenesis by deacetylating and modulating the activity of key enzymes in these processes.
Sirtuins are a family of NAD+-dependent deacetylases. mdpi.comnih.gov Their activity is intrinsically linked to the cell's energy status, as reflected by the NAD+/NADH ratio. The use of [acetyl-3H]acetyl-CoA has been fundamental in characterizing the deacetylase activity of sirtuins on metabolic enzymes. For instance, the mitochondrial sirtuin, SIRT3, has been shown to deacetylate and activate numerous enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation. nih.gov Assays employing [acetyl-3H]acetyl-CoA-labeled mitochondrial extracts have demonstrated the robust deacetylase activity of SIRT3, underscoring its vital role in maintaining mitochondrial function and energy production. nih.gov
The following table provides an overview of the major deacetylase families and their functions in the regulation of metabolic enzymes.
| Deacetylase Family | Cofactor Requirement | Key Metabolic Roles |
| Histone Deacetylases (HDACs) | Zn2+ nih.gov | Regulation of glycolysis and gluconeogenesis |
| Sirtuins (SIRTs) | NAD+ mdpi.comnih.gov | Activation of TCA cycle, fatty acid oxidation, and oxidative phosphorylation nih.gov |
Regulatory and Signaling Functions of Acetyl Coenzyme a in Cellular Processes
Allosteric Regulation of Metabolic Enzymes by Acetyl Coenzyme A
Allosteric regulation is a key mechanism by which cells control metabolic pathways in response to changing conditions. scispace.com Acetyl-CoA, as a product of several catabolic pathways, serves as an important allosteric regulator for several key metabolic enzymes, ensuring metabolic flexibility and homeostasis. researchgate.net
The pyruvate (B1213749) dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that catalyzes the irreversible conversion of pyruvate into acetyl-CoA, thereby linking glycolysis to the citric acid cycle. wikipedia.orgnih.gov The activity of the PDC is tightly regulated to control the influx of carbohydrates into oxidative metabolism. abcam.com Acetyl-CoA is a key allosteric regulator of the PDC. wikipedia.org
High ratios of acetyl-CoA to coenzyme A (CoA) signal an abundance of fatty acid-derived energy, leading to the inhibition of the PDC. researchgate.net This inhibition is primarily mediated by the activation of pyruvate dehydrogenase kinase (PDK) by acetyl-CoA. wikipedia.org PDK phosphorylates and inactivates the E1 subunit of the PDC, thus reducing the conversion of pyruvate to acetyl-CoA. researchgate.netabcam.com This mechanism is a central part of the Randle cycle, where the oxidation of fatty acids and the resulting increase in mitochondrial acetyl-CoA suppress glucose oxidation. wikipedia.org
Table 1: Allosteric Regulation of Pyruvate Dehydrogenase Complex (PDC)
| Regulator | Effect on PDC Activity | Mechanism |
| Acetyl-CoA | Inhibition | Allosterically activates Pyruvate Dehydrogenase Kinase (PDK), which phosphorylates and inactivates the PDC. researchgate.netwikipedia.org |
| NADH | Inhibition | High NADH/NAD+ ratios also activate PDK, leading to PDC inactivation. wikipedia.org |
| ATP | Inhibition | High ATP/ADP ratios signal high energy status and contribute to PDC inhibition. wikipedia.org |
| Pyruvate | Activation | Inhibits PDK, thus preventing the phosphorylation and inactivation of the PDC. researchgate.net |
| CoA | Activation | A low acetyl-CoA/CoA ratio indicates a need for more acetyl-CoA, leading to PDC activation. researchgate.net |
| NAD+ | Activation | A low NADH/NAD+ ratio signals a demand for energy production, promoting PDC activity. wikipedia.org |
| ADP | Activation | A low ATP/ADP ratio indicates a need for ATP synthesis, thus activating the PDC. wikipedia.org |
Pyruvate carboxylase (PC) is a mitochondrial enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate. nih.gov This reaction is a crucial anaplerotic process, replenishing the intermediates of the citric acid cycle that are withdrawn for biosynthesis. scispace.com PC activity is highly dependent on the allosteric activation by acetyl-CoA. nih.govnih.gov
The binding of acetyl-CoA to PC induces a conformational change that is essential for the enzyme's catalytic activity. nih.gov This activation ensures that when acetyl-CoA levels are high, indicating an abundance of two-carbon units, the production of oxaloacetate is stimulated. This allows for the condensation of acetyl-CoA with oxaloacetate to form citrate (B86180), thus facilitating its entry into the citric acid cycle for energy production or its export to the cytosol for fatty acid synthesis. scispace.com Recent studies using cryo-electron microscopy have provided detailed structural insights into how acetyl-CoA binding stabilizes PC in a catalytically competent conformation, triggering the necessary steps for catalysis. nih.gov
Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in the biosynthesis of fatty acids. wikipedia.org It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org ACC is subject to complex regulation by both allosteric mechanisms and covalent modification, including phosphorylation and polymerization. nih.govresearchgate.net
Citrate, a metabolic precursor of cytosolic acetyl-CoA, is a major allosteric activator of ACC. nih.gov It promotes the polymerization of inactive ACC dimers into active filamentous polymers. nih.govresearchgate.net Conversely, long-chain fatty acyl-CoAs, the end products of fatty acid synthesis, act as feedback inhibitors. nih.gov
Phosphorylation plays a crucial role in the short-term regulation of ACC activity. The AMP-activated protein kinase (AMPK), which is activated during times of cellular stress and low energy, phosphorylates ACC, leading to its inactivation. wikipedia.org This prevents the use of ATP and acetyl-CoA for fatty acid synthesis when energy is scarce. Insulin (B600854), on the other hand, promotes the dephosphorylation and activation of ACC, stimulating fatty acid synthesis when glucose and energy are abundant. nih.gov The activity of ACC is also influenced by the availability of its substrate, acetyl-CoA. Studies in heart muscle have shown a positive correlation between myocardial acetyl-CoA levels and malonyl-CoA levels, indicating that acetyl-CoA supply is a key determinant of ACC activity. nih.gov
Table 2: Regulation of Acetyl-CoA Carboxylase (ACC)
| Regulatory Mechanism | Effector/Enzyme | Effect on ACC Activity |
| Allosteric Activation | Citrate | Promotes polymerization and activation. nih.gov |
| Allosteric Inhibition | Long-chain fatty acyl-CoA | Feedback inhibition. nih.gov |
| Phosphorylation (Inactivation) | AMP-activated protein kinase (AMPK) | Phosphorylates and inactivates ACC. wikipedia.org |
| Dephosphorylation (Activation) | Protein Phosphatases (activated by insulin) | Dephosphorylates and activates ACC. nih.gov |
| Substrate Availability | Acetyl-CoA | Increased levels promote malonyl-CoA production. nih.gov |
Pyruvate Carboxylase Activation
Acetyl Coenzyme A as a Metabolic Signaling Molecule
Beyond its role as a substrate and allosteric regulator, acetyl-CoA functions as a critical signaling molecule that conveys information about the cell's metabolic state to the machinery that controls cellular processes like growth and proliferation. nih.govbiorxiv.org
Crucially, nuclear acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification that regulates gene expression. researchgate.net The activity of histone acetyltransferases (HATs) is directly influenced by the concentration of nuclear acetyl-CoA. researchgate.net Therefore, high levels of acetyl-CoA can lead to increased histone acetylation, resulting in a more open chromatin structure and the transcriptional activation of genes, including those involved in growth. nih.gov Conversely, under "fasted" or survival states, acetyl-CoA is preferentially directed into the mitochondria for ATP and ketone body production, leading to lower nucleocytosolic levels and reduced histone acetylation. nih.gov
The decision for a cell to grow and divide is tightly linked to nutrient availability and its metabolic state. nih.gov Acetyl-CoA has been identified as a key metabolic signal that communicates nutrient status to the cell growth and proliferation machinery. nih.govbiorxiv.org Studies have shown that upon entry into a growth phase, intracellular acetyl-CoA levels increase significantly. nih.gov This increase in acetyl-CoA directly fuels histone acetylation at growth-promoting genes, facilitating their transcription and committing the cell to a new round of growth and division. nih.gov
In cancer cells, which are characterized by unchecked proliferation, the metabolic pathways that produce acetyl-CoA are often upregulated. researchgate.netmdpi.com Enzymes like ATP-citrate lyase (ACLY) and acetyl-CoA synthetase 2 (ACSS2) are crucial for providing the acetyl-CoA necessary to support the high demands of biomass production (e.g., lipid synthesis for new membranes) and the epigenetic changes that drive cancer progression. mdpi.comnih.gov Research has demonstrated that exogenous acetyl-CoA, including its tritiated form [3H]acetyl-CoA, can be incorporated into cellular lipids and can even counteract the effects of certain cancer therapies, highlighting its central role in sustaining proliferation. mdpi.com This makes the pathways of acetyl-CoA metabolism attractive targets for cancer therapy. researchgate.netmdpi.com
Influence on Autophagy Pathways
Acetyl coenzyme A (acetyl-CoA) serves as a critical metabolic sensor that directly influences the regulation of autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. The availability of nucleocytosolic acetyl-CoA is inversely correlated with autophagic activity; high levels suppress autophagy, while its depletion acts as a potent trigger for the process. nih.govcyclingandchill.com This regulatory function positions acetyl-CoA at the crossroads of cellular energy status and the maintenance of cellular homeostasis.
The primary mechanism by which acetyl-CoA exerts its influence on autophagy is through protein acetylation, a post-translational modification where an acetyl group is added to a protein, altering its function. Acetyl-CoA is the sole donor of the acetyl group for these reactions. cyclingandchill.com An abundance of cytosolic acetyl-CoA leads to the hyperacetylation of various proteins, including histones and core components of the autophagy machinery. nih.govmicrobialcell.com This increased acetylation can inhibit autophagy at multiple levels.
One of the key mediators in this pathway is the acetyltransferase EP300 (also known as p300). nih.govh1.co Under nutrient-rich conditions, high levels of cytosolic acetyl-CoA promote the activity of EP300, leading to the acetylation of autophagy-related proteins and subsequent suppression of autophagy. nih.govh1.co Conversely, nutrient starvation leads to a rapid decrease in cytosolic acetyl-CoA levels. This depletion reduces the activity of EP300, resulting in decreased acetylation and the induction of autophagy. nih.govh1.co
Furthermore, acetyl-CoA levels can epigenetically regulate autophagy through the acetylation of histones. nih.gov Elevated nucleocytosolic acetyl-CoA can lead to the hyperacetylation of histones, which in turn represses the transcription of essential autophagy-related genes (ATGs). nih.govresearchgate.net Studies in yeast have shown that increased levels of acetyl-CoA, driven by high acetate (B1210297), result in the hyperacetylation of histones and a subsequent reduction in the expression of several ATG genes, leading to the inhibition of autophagy. nih.govresearchgate.net This demonstrates a direct link between the metabolic state, as reflected by acetyl-CoA levels, and the genetic regulation of autophagy.
The enzyme acetyl-CoA synthetase (Acs2 in yeast and ACSS2 in mammals) plays a crucial role in generating the pool of nucleocytosolic acetyl-CoA from acetate that is used for these regulatory acetylation events. nih.govtandfonline.com The activity of this enzyme is therefore a key determinant in the acetyl-CoA-mediated control of autophagy.
Table 1: Key Molecular Factors in Acetyl-CoA-Mediated Regulation of Autophagy
| Factor | Role in the Pathway | Effect on Autophagy | References |
|---|---|---|---|
| High Cytosolic Acetyl-CoA | Serves as a substrate for acetyltransferases. | Inhibition | nih.govcyclingandchill.com |
| Low Cytosolic Acetyl-CoA | Depletion leads to reduced acetyltransferase activity. | Induction | nih.govh1.co |
| EP300/p300 | Acetyltransferase that mediates the acetylation of autophagy-related proteins. | Inhibition (when active) | nih.govh1.co |
| Histone Acetylation | Epigenetic modification that can repress the transcription of ATG genes. | Inhibition | nih.govresearchgate.net |
| ACSS2 (mammals)/Acs2 (yeast) | Enzyme that produces nucleocytosolic acetyl-CoA from acetate. | Inhibition (by providing acetyl-CoA) | nih.govtandfonline.com |
Role in Brain Function and Neurotransmitter Synthesis
Acetyl coenzyme A is a pivotal molecule in the central nervous system, where it plays a dual role as a key substrate for energy metabolism and as a precursor for the synthesis of the essential neurotransmitter, acetylcholine (B1216132) (ACh). nih.govmdpi.com Its availability within different cellular compartments of the brain is critical for maintaining normal neuronal function, including synaptic transmission and the epigenetic regulation of genes involved in learning and memory. nih.govnih.gov
The most well-defined role of acetyl-CoA in neurotransmission is its function as the direct precursor for the synthesis of acetylcholine. wikipedia.org This process occurs in the cytoplasm of cholinergic neurons, where the enzyme choline (B1196258) acetyltransferase (ChAT) catalyzes the transfer of the acetyl group from acetyl-CoA to choline, forming acetylcholine. wikipedia.orgjove.com The availability of acetyl-CoA in the cytoplasm is a rate-limiting factor for ACh synthesis. tmc.edu This cytoplasmic pool of acetyl-CoA is primarily derived from mitochondrial citrate, which is transported out of the mitochondria and then converted to acetyl-CoA by the enzyme ATP-citrate lyase (ACLY). mdpi.com
Beyond its role in neurotransmitter synthesis, acetyl-CoA is a fundamental molecule for the epigenetic regulation of gene expression in the brain through histone acetylation. nih.govmdpi.com The acetylation of histones, which is dependent on the nuclear availability of acetyl-CoA, plays a crucial role in chromatin remodeling and the regulation of gene transcription associated with neuronal plasticity, learning, and memory. nih.govelifesciences.org The enzyme acetyl-CoA synthetase 2 (ACSS2) has been identified as a key player in this process within neurons. nih.govresearchgate.net ACSS2 can generate acetyl-CoA from acetate directly within the nucleus, providing the substrate for histone acetyltransferases to modify histones at gene promoters, thereby influencing the expression of genes related to cognitive functions. nih.govresearchgate.net Research has shown a direct link between alcohol metabolism, which increases acetate levels, and histone acetylation in the brain, highlighting the sensitivity of this epigenetic mechanism to metabolic inputs. nih.govepigenie.com
The metabolic state of the brain, particularly the pathways that generate acetyl-CoA, is thus intricately linked to higher-order brain functions. Glucose is the primary source of acetyl-CoA in the brain, being converted to pyruvate through glycolysis, which then enters the mitochondria to be converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDHC). nih.govfrontiersin.org This mitochondrial acetyl-CoA fuels the tricarboxylic acid (TCA) cycle for energy production and also serves as the ultimate source for the cytoplasmic and nuclear pools used in synthetic and regulatory processes. nih.govmdpi.com
Table 2: Key Enzymes and Their Roles Related to Acetyl-CoA in the Brain
| Enzyme | Location | Function | Relevance to Brain Function | References |
|---|---|---|---|---|
| Choline Acetyltransferase (ChAT) | Cytoplasm of cholinergic neurons | Synthesizes acetylcholine from acetyl-CoA and choline. | Essential for cholinergic neurotransmission. | wikipedia.orgjove.com |
| ATP-Citrate Lyase (ACLY) | Cytoplasm | Generates cytoplasmic acetyl-CoA from citrate. | Provides the acetyl-CoA precursor for acetylcholine synthesis and other cytoplasmic acetylations. | mdpi.com |
| Pyruvate Dehydrogenase Complex (PDHC) | Mitochondria | Converts pyruvate to acetyl-CoA. | Central hub for energy metabolism and the primary source of acetyl-CoA in the brain. | nih.govfrontiersin.org |
| Acetyl-CoA Synthetase 2 (ACSS2) | Nucleus and Cytoplasm | Produces acetyl-CoA from acetate. | Supplies acetyl-CoA for histone acetylation, linking metabolism to gene regulation and cognitive functions. | nih.govresearchgate.net |
Enzymology and Biosynthesis of Acetyl Coenzyme a
Biosynthetic Pathways of Acetyl Coenzyme A
Acetyl-CoA is synthesized through several key metabolic pathways, primarily from the breakdown of carbohydrates, fatty acids, and certain amino acids. wikipedia.orgsmolecule.com
Conversion from Carbohydrate Metabolism Intermediates
Pyruvate (B1213749) + CoA + NAD+ → Acetyl-CoA + CO2 + NADH proteopedia.org
Derivation from Fatty Acid Catabolism
During periods of low glucose, the catabolism of fatty acids, known as β-oxidation, becomes a significant source of acetyl-CoA. wikipedia.org This process occurs in the mitochondria and involves a cyclical series of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. wikipedia.orglibretexts.org Each cycle shortens the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA. wikipedia.orglibretexts.org The enzymes involved in this process include acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. wikipedia.org
Generation from Amino Acid Degradation
Certain amino acids, classified as ketogenic or both glucogenic and ketogenic, can be degraded to acetyl-CoA or its precursor, acetoacetyl-CoA. libretexts.orgbasicmedicalkey.com These amino acids include:
Tryptophan
Phenylalanine
Tyrosine
Isoleucine
Threonine libretexts.orgunizg.hr
The specific degradation pathways for each amino acid are complex and involve multiple enzymatic steps. For instance, tryptophan degradation is an intricate pathway that yields both alanine (B10760859) and a precursor to acetoacetyl-CoA. libretexts.org Lysine is metabolized to produce both acetoacetyl-CoA and acetyl-CoA. libretexts.org
Key Enzymes Involved in Acetyl Coenzyme A Synthesis and Utilization
The synthesis and utilization of acetyl-CoA are regulated by several key enzymes, with the Pyruvate Dehydrogenase Complex and ATP Citrate (B86180) Lyase playing pivotal roles.
Pyruvate Dehydrogenase Complex
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. wikipedia.orgproteopedia.org It is composed of three main enzymatic components:
Pyruvate dehydrogenase (E1): This component is responsible for the decarboxylation of pyruvate. proteopedia.org
Dihydrolipoyl transacetylase (E2): This component catalyzes the transfer of the acetyl group to coenzyme A, forming acetyl-CoA. wikipedia.org
Dihydrolipoyl dehydrogenase (E3): This component regenerates the oxidized form of the lipoamide (B1675559) cofactor. proteopedia.org
The activity of the PDC is tightly regulated by product inhibition, where high levels of acetyl-CoA and NADH compete for active sites on the E2 and E3 components, respectively. proteopedia.org This regulation is crucial for controlling the rate of carbohydrate metabolism. wikipedia.org
ATP Citrate Lyase (ACLY)
ATP Citrate Lyase (ACLY) is the primary enzyme responsible for the synthesis of cytosolic acetyl-CoA. sinobiological.comwikipedia.org This is particularly important for biosynthetic pathways such as fatty acid synthesis and cholesterol synthesis, which occur in the cytoplasm. wikipedia.orgwikipedia.org ACLY catalyzes the following reaction:
Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi wikipedia.org
ACLY is a homotetramer and its activity is crucial for linking carbohydrate metabolism (which produces citrate in the mitochondria) with anabolic pathways in the cytosol. wikipedia.orgnih.gov Citrate is transported out of the mitochondria into the cytoplasm, where ACLY cleaves it to produce acetyl-CoA and oxaloacetate. wikipedia.org The activity of ACLY is regulated by factors such as insulin (B600854), which activates the enzyme. wikipedia.org
Acetyl Coenzyme A Synthetase (AceS)
Acetyl-CoA Synthetase (AceS), also known as acetate-CoA ligase, is a crucial enzyme that catalyzes the formation of acetyl-CoA from acetate (B1210297). wikipedia.orgebi.ac.uk This reaction is vital across all domains of life, serving as a primary route for acetate activation, particularly in eukaryotes. wikipedia.org The enzyme is found in various cellular compartments, including the cytosol and mitochondria, reflecting its diverse roles in both biosynthetic processes and energy generation. ebi.ac.ukacs.org
The catalytic process of AceS occurs in two distinct steps wikipedia.orgebi.ac.uk:
Adenylation: Acetate reacts with ATP to form an acetyl-adenylate (Ac-AMP) intermediate and pyrophosphate.
Thioesterification: The enzyme then facilitates the transfer of the acetyl group from Ac-AMP to the thiol group of coenzyme A, producing acetyl-CoA and AMP. wikipedia.org
The acetyl-CoA produced by AceS can be utilized in the tricarboxylic acid (TCA) cycle for energy production or serve as a precursor for fatty acid synthesis and histone acetylation. wikipedia.org In the hyperthermophilic archaeon Pyrococcus furiosus, a unique ADP-forming version of acetyl-CoA synthetase exists, which directly links acetate formation to substrate-level phosphorylation, generating ATP instead of AMP. asm.org
Table 1: Properties of Acetyl-CoA Synthetase (AceS)
| Property | Description | References |
|---|---|---|
| EC Number | 6.2.1.1 | wikipedia.org |
| Reaction | Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi | wikipedia.org |
| Mechanism | Two-step reaction involving an acetyl-adenylate intermediate. | wikipedia.orgbiorxiv.org |
| Cellular Location | Cytosol, Mitochondria | ebi.ac.ukacs.org |
| Function | Acetate activation for TCA cycle, fatty acid synthesis, histone acetylation. | wikipedia.org |
Phosphotransacetylase (PTA) and Acetate Kinase (ACKA)
In many bacteria, particularly under anaerobic or overflow metabolism conditions, acetyl-CoA is synthesized from or converted to acetate via a two-step pathway involving Phosphotransacetylase (Pta) and Acetate Kinase (AckA). frontiersin.org This pathway is a cornerstone of mixed-acid fermentation and is crucial for both energy conservation and carbon metabolism. frontiersin.orgresearchgate.net
The two reactions are:
Phosphotransacetylase (Pta): This enzyme catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (B84403) (Pi) to acetyl phosphate (AcP) and coenzyme A. researchgate.netAcetyl-CoA + Pi ⇌ Acetyl phosphate + CoA researchgate.net
Acetate Kinase (AckA): AckA then catalyzes the reversible transfer of the phosphoryl group from acetyl phosphate to ADP, producing acetate and ATP. researchgate.netnih.govAcetyl phosphate + ADP ⇌ Acetate + ATP researchgate.net
This pathway is particularly important for generating ATP through substrate-level phosphorylation during anaerobic growth. frontiersin.org When carbon sources are in excess, this pathway allows bacteria like E. coli to divert excess acetyl-CoA to acetate, recycling CoA and producing ATP in the process. researchgate.net The reversibility of the pathway also allows cells to utilize external acetate as a carbon source by converting it into acetyl-CoA. researchgate.net Studies in Staphylococcus aureus have shown that the Pta-AckA pathway is indispensable for maintaining metabolic homeostasis, and its inactivation leads to growth inhibition and cell death. asm.org
Carnitine O-Acetyltransferase
Carnitine O-Acetyltransferase (CRAT) is a vital enzyme that modulates the pool of acetyl-CoA within the cell by catalyzing the reversible transfer of the acetyl group between coenzyme A and carnitine. mdpi.comresearchgate.net
The reaction is: Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-carnitine + CoA wikipedia.org
This enzyme is located in multiple cellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum. wikipedia.orguniprot.org Its primary function is to buffer the mitochondrial acetyl-CoA/CoA ratio. mdpi.comresearchgate.net By converting acetyl-CoA to acetylcarnitine, CRAT prevents the accumulation of acetyl-CoA, which can inhibit key metabolic enzymes like pyruvate dehydrogenase. The resulting acetylcarnitine can be exported from the mitochondria, effectively transporting acetyl units across intracellular membranes. mdpi.com This shuttle system is critical for metabolic flexibility, allowing cells to efficiently switch between glucose and fatty acid oxidation. mdpi.com In fungi like Aspergillus nidulans, the acetyl-carnitine shuttle is essential for transporting acetyl units generated from fatty acid oxidation in peroxisomes to the mitochondria for use in the TCA cycle. nih.gov
Mechanisms Regulating Acetyl Coenzyme A Biosynthesis Enzymes
The activity of enzymes responsible for acetyl-CoA biosynthesis is tightly regulated to match the cell's metabolic needs. This regulation occurs through multiple mechanisms, including post-translational modifications and transcriptional control.
Post-Translational Modifications (e.g., Phosphorylation)
Post-translational modifications (PTMs) provide a rapid and efficient means of modulating enzyme activity. A key PTM regulating acetyl-CoA synthesis is lysine acetylation.
Acetyl-CoA Synthetase (AceS) itself is regulated by reversible acetylation. In both microbes and mammals, the acetylation of a conserved lysine residue inhibits AceS activity. biorxiv.orgnih.govnih.gov For example, in Arabidopsis, the acetylation of lysine-622 was shown to decrease the enzyme's catalytic efficiency by over 500-fold. nih.govnih.gov This modification primarily affects the first half-reaction, which is the formation of the acetyl-adenylate intermediate. biorxiv.orgnih.gov The deacetylation of AceS, which reactivates the enzyme, is carried out by NAD+-dependent deacetylases of the sirtuin family (e.g., CobB in E. coli) or by NAD+-independent deacetylases (e.g., AcuC). wikipedia.orguniprot.orgiastate.edu This regulatory loop allows the cell to fine-tune acetate metabolism in response to its energy status and the availability of acetyl-CoA.
Table 2: Regulation of AceS by Acetylation
| Organism | Regulated Residue | Effect of Acetylation | Deacetylating Enzyme | References |
|---|---|---|---|---|
| Arabidopsis thaliana | Lys-622 | Inhibition (>500-fold) | Sirtuins (SRT1, SRT2) | nih.govnih.goviastate.edu |
| Escherichia coli | Lys-609 | Inactivation | CobB (a sirtuin) | uniprot.org |
Transcriptional and Allosteric Control
The expression and activity of acetyl-CoA synthesis enzymes are also controlled at the transcriptional and allosteric levels, ensuring a long-term adaptation to nutritional and environmental cues.
Transcriptional Control: The genes encoding these enzymes are regulated by specific transcription factors. In Saccharomyces cerevisiae, the ACS1 gene, which encodes an acetyl-CoA synthetase isoenzyme, is strongly repressed in the presence of high glucose and highly induced when cells are grown on non-fermentable carbon sources like ethanol. nih.gov This regulation is complex, involving:
Positive Regulators: The transcription factors Cat8p and Adr1p are required for the derepression of ACS1 expression. They bind to upstream activating sequences, including a carbon source-responsive element (CSRE). nih.gov
Negative Regulators: The pleiotropic repressor Ume6p binds to URS1 motifs in the promoter, contributing to glucose repression. In the absence of Ume6p, ACS1 expression becomes partially insensitive to glucose. nih.gov
Allosteric Control: Enzyme activity can be directly modulated by the binding of small molecule effectors.
For Acetyl-CoA Synthetase, the binding of AMP to an allosteric site is necessary to induce a conformational change that allows the catalytic reaction to proceed, meaning the concentration of AMP can regulate enzyme activity. wikipedia.org
While not a biosynthetic enzyme for acetyl-CoA, the activity of acetyl-CoA carboxylase (ACC), the first committed step in fatty acid synthesis, is a key point of allosteric regulation for acetyl-CoA consumption. Citrate acts as a positive allosteric modulator, activating ACC, whereas fatty acyl-CoAs are feedback inhibitors. ontosight.aiportlandpress.com This demonstrates how the levels of metabolites within the acetyl-CoA network can control flux through related pathways.
Emerging Research Perspectives and Future Directions for Acetyl Coenzyme A, Acetyl 3h Studies
Application in Synthetic Biology and Metabolic Engineering
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to rewire existing biological systems for useful purposes. A central goal is the production of valuable chemicals, biofuels, and pharmaceuticals from renewable feedstocks. nih.gov Acetyl-CoA is a critical precursor metabolite for a vast array of these target products, including isoprenoids, polyketides, and lipids. mdpi.com Consequently, a primary strategy in metabolic engineering is to enhance the carbon flux towards acetyl-CoA and its downstream pathways. mdpi.combiorxiv.org
The success of these engineering efforts hinges on the ability to accurately quantify the resulting changes in metabolic flux. This is where [3H]acetyl-CoA proves invaluable. As a tracer, it allows researchers to measure the rate of incorporation of the radiolabeled acetyl group into specific products. For example, studies have shown that exogenously supplied [3H]acetyl-CoA can be incorporated into cellular lipids, providing a direct method to quantify the flux towards fatty acid synthesis. mdpi.com
By introducing engineered pathways and then using [3H]acetyl-CoA in cell-free extracts or permeabilized cells, researchers can:
Quantify Pathway Efficiency: Measure the rate of product formation from the radiolabeled precursor to determine the effectiveness of an engineered pathway.
Identify Bottlenecks: A lower-than-expected incorporation of tritium (B154650) into the final product can indicate a rate-limiting enzymatic step.
Validate Novel Pathways: When new enzymes or entire pathways are introduced to increase acetyl-CoA availability, [3H]acetyl-CoA can be used in assays to confirm their activity and contribution to the target molecule's synthesis. nih.gov
The table below illustrates how [3H]acetyl-CoA can be applied to assess the performance of engineered metabolic pathways.
| Engineered Goal | Target Product Class | Role of [3H]acetyl-CoA | Example Research Question |
|---|---|---|---|
| Increased Biofuel Production | Fatty acids / Lipids | Quantify the rate of [3H]acetyl incorporation into lipid fractions. | Does overexpression of acetyl-CoA carboxylase (ACC) increase the rate of fatty acid synthesis? mdpi.commdpi.com |
| Enhanced Pharmaceutical Precursor Synthesis | Polyketides | Measure the activity of polyketide synthases using [3H]acetyl-CoA as the starter unit. | How does redirecting carbon flux from acetate (B1210297) utilization affect polyketide yield? biorxiv.org |
| Improved Bioplastic Monomer Production | Mevalonate (B85504) | Trace the conversion of [3H]acetyl-CoA through the mevalonate pathway. | Has the introduction of a novel threonine-to-acetyl-CoA pathway increased mevalonate production? nih.gov |
Metabolic flux analysis (MFA) is a cornerstone of metabolic engineering, and while often performed with stable isotopes like 13C, the use of radioisotopes like tritium provides a highly sensitive and complementary method for validating pathway activity and quantifying flux in specific enzymatic steps. nsf.govresearchgate.net
Integration with Advanced Multi-Omics Approaches
The central role of acetyl-CoA as both a key metabolite and the sole acetyl group donor for protein acetylation places it at the nexus of metabolism and epigenetic/proteostatic regulation. nih.govfrontiersin.orgnih.gov Understanding this interplay requires the integration of multiple "omics" disciplines, and [3H]acetyl-CoA is a critical tool for providing functional data that links these datasets.
Epigenomics & Transcriptomics: Histone acetylation is a key epigenetic mark that generally leads to a more open chromatin structure and increased gene transcription. nih.govnih.gov The availability of nuclear acetyl-CoA directly influences the activity of HATs and, therefore, the landscape of histone acetylation. nih.govresearchgate.net By using [3H]acetyl-CoA to measure global or specific HAT activity, researchers can functionally connect the metabolic state (acetyl-CoA levels) to the epigenetic state (histone acetylation) and the resulting gene expression profile (transcriptomics). researchgate.netelifesciences.org
The table below outlines how [3H]acetyl-CoA serves as an integrative tool in a multi-omics framework.
| Omics Layer | Information Provided | Role of [3H]acetyl-CoA | Integrated Question |
|---|---|---|---|
| Metabolomics | Quantifies the total cellular or compartmental pool of acetyl-CoA. mdpi.com | N/A (provides the context for the assay) | How do changes in nutrient availability alter the metabolic production of acetyl-CoA, leading to specific protein acetylation events that ultimately control gene expression programs? nih.govnih.gov |
| Functional Assay | Measures acetyltransferase (HAT/KAT) enzyme activity. | Serves as the radiolabeled substrate to quantify the rate of acetyl group transfer. | |
| Proteomics / Acetylomics | Identifies which proteins and which lysine (B10760008) residues are acetylated. nih.gov | Helps validate that the measured enzyme activity targets specific, identified proteins. | |
| Transcriptomics / Genomics | Measures changes in gene expression and identifies gene targets. frontiersin.org | Links the measured enzymatic activity on histones to downstream changes in the expression of specific genes. |
This integrated approach allows researchers to move beyond correlative observations and establish causal links between metabolic state, protein acetylation, and cellular function.
Investigating Acetyl Coenzyme A Fluctuations in Pathogenesis
Dysregulation of acetyl-CoA metabolism is a hallmark of numerous human diseases, including cancer, neurodegenerative disorders, cardiovascular disease, and metabolic syndrome. imrpress.comimrpress.comfrontiersin.org The ability of [3H]acetyl-CoA to precisely measure the activity of acetyl-CoA-consuming enzymes makes it a vital tool for dissecting the molecular mechanisms of pathogenesis.
In many cancers, metabolic reprogramming leads to increased production and utilization of acetyl-CoA to fuel cell growth, proliferation, and lipid synthesis for new membranes. frontiersin.orgnih.gov For example, in prostate cancer, cells can respond to androgen-deprivation therapy by upregulating acetyl-CoA levels to restore signaling. mdpi.com Studies using [3H]acetyl-CoA can quantify the activity of key enzymes in these reprogrammed pathways, such as fatty acid synthase or specific acetyltransferases that modify proteins involved in cell proliferation, helping to identify potential therapeutic targets. mdpi.com
In neurodegenerative diseases like Alzheimer's, alterations in brain energy metabolism can lead to a decrease in acetyl-CoA levels. researchgate.netelifesciences.org This can impair the synthesis of the neurotransmitter acetylcholine (B1216132) and reduce the histone acetylation required for the expression of genes involved in memory formation. elifesciences.orgacs.org Assays with [3H]acetyl-CoA are used to probe the activity of choline (B1196258) acetyltransferase (for acetylcholine synthesis) and histone acetyltransferases in brain tissue models, linking metabolic decline to neuronal dysfunction. smolecule.com
The table below summarizes the role of acetyl-CoA dysregulation in various diseases and the application of [3H]acetyl-CoA in their study.
| Disease Area | Observed Acetyl-CoA Dysregulation | Pathological Consequence | Application of [3H]acetyl-CoA |
|---|---|---|---|
| Cancer | Upregulation of enzymes like ATP-citrate lyase (ACLY) and Acetyl-CoA synthetase 2 (ACSS2), leading to increased acetyl-CoA. imrpress.comacs.org | Increased lipid synthesis for membranes; altered histone acetylation promoting pro-growth gene expression. frontiersin.orgnih.gov | Measure activity of acetyltransferases (HATs, KATs) that are downstream of the increased acetyl-CoA pool. |
| Neurodegeneration | Decreased acetyl-CoA production due to mitochondrial dysfunction and impaired glucose metabolism. researchgate.netelifesciences.org | Reduced synthesis of neurotransmitter acetylcholine; decreased histone acetylation linked to memory. acs.org | Quantify activity of choline acetyltransferase and specific HATs in neuronal models. smolecule.com |
| Cardiovascular Disease | Altered acetyl-CoA levels affect cardiac metabolism and histone acetylation post-myocardial infarction. elifesciences.org | Changes in histone acetylation can regulate cardiac remodeling and heart failure. elifesciences.org | Assess HAT activity in cardiac tissue to link metabolic shifts with epigenetic changes during heart injury and repair. |
| Type 2 Diabetes | Inappropriately high hepatic acetyl-CoA levels due to excess lipolysis contribute to insulin (B600854) resistance. sochob.cl | Drives excessive glucose production by the liver (gluconeogenesis). sochob.cl | Used in assays to study the activity of acetyl-CoA-dependent enzymes in liver models under conditions mimicking insulin resistance. |
By enabling the precise measurement of enzymatic activity that is directly dependent on acetyl-CoA availability, [3H]acetyl-CoA continues to be an indispensable tool for uncovering how metabolic fluctuations drive the progression of a wide range of human diseases.
Q & A
Q. What are the standard protocols for isolating and purifying acetyl coenzyme A synthetase (ACS) from mammalian tissues?
ACS purification involves homogenizing tissues (e.g., bovine heart mitochondria), followed by ammonium sulfate precipitation, ion-exchange chromatography (e.g., triethylaminoethyl cellulose columns), and gel filtration (e.g., Sephadex G-100). Final crystallization is achieved using saturated ammonium sulfate solutions. The purified enzyme typically yields 100–130 mg of protein with activity ≥19.5 units/mg . Key steps include maintaining pH stability (6.8–8.0) and optimizing ion strength (e.g., 0.02 M KHCO₃-0.08 M KCl) to prevent enzyme aggregation .
Table 1: Purification Steps and Yields
| Step | Protein Yield (mg) | Specific Activity (units/mg) |
|---|---|---|
| Mitochondrial Extract | 800–900 | 4.8–5.6 |
| Ion-Exchange Chromatography | 100–130 | ≥19.5 |
| Crystallization | ~50 | Retained activity |
Q. How can [acetyl-³H] coenzyme A be quantified in metabolic flux studies?
Radiolabeled acetyl-CoA is quantified using liquid chromatography/mass spectrometry (LC/MS) with online solid-phase extraction or two-dimensional LC/MS for separation of short-, medium-, and long-chain acyl-CoA derivatives . Scintillation counting coupled with enzymatic assays (e.g., ACS activity measurements) validates isotopic incorporation rates. Ensure quench protocols (e.g., perchloric acid) are used to halt enzymatic degradation during sample preparation .
Advanced Research Questions
Q. How do discrepancies in reported molecular weights of ACS (31,000–34,000 vs. 60,000–80,000) arise, and how can they be resolved experimentally?
Early studies overestimated ACS molecular weight due to aggregation in low-salt conditions (e.g., 0.02 M KHCO₃), while sedimentation equilibrium under high-salt (0.15 M KCl) reveals monomeric forms (31,000–34,000 Da) . Aggregated forms exhibit reduced activity, confirmed by rechromatography showing low-activity elution peaks correlating with higher molecular weight species . Use dynamic light scattering (DLS) or size-exclusion chromatography under varying ionic strengths to assess aggregation states.
Table 2: Molecular Weight Determination Methods
| Method | Conditions | Molecular Weight (Da) |
|---|---|---|
| Sedimentation Equilibrium | 0.15 M KCl | 31,000–34,000 |
| Size-Exclusion Chromatography | 0.02 M KHCO₃ | 60,000–80,000 |
Q. What experimental strategies enhance ACS activity in kinetic studies using [acetyl-³H] substrates?
Optimize monovalent (K⁺) and divalent (Mg²⁺) cation concentrations, as Mg²⁺ stabilizes the enzyme-bound acetyl-adenylate intermediate . Pre-incubate ACS with 5 mM ATP to saturate binding sites before adding [acetyl-³H]. Use rapid-mixing stopped-flow techniques to measure transient kinetics and avoid isotopic dilution .
Q. How can researchers address conflicting data on ACS substrate specificity in non-canonical pathways (e.g., acetate vs. propionate activation)?
Perform competitive inhibition assays with unlabeled substrates (e.g., propionyl-CoA) to quantify binding affinities. Structural studies (e.g., X-ray crystallography) identify active-site residues critical for acyl-group discrimination. For example, mutations at the pantetheine-binding pocket alter specificity toward longer-chain fatty acids .
Methodological Considerations
Q. What controls are essential for tracking [acetyl-³H] incorporation into lipid synthesis pathways?
Include:
Q. How do buffer conditions influence ACS stability during long-term storage?
Store ACS at 4°C in 50% saturated ammonium sulfate (pH 7.4) with 1 mM dithiothreitol (DTT) to prevent oxidation. Avoid freeze-thaw cycles, which promote aggregation and activity loss .
Data Contradiction Analysis
Q. Why do some studies report linear ACS kinetics while others show substrate inhibition at high acetate concentrations?
Substrate inhibition occurs above 5 mM acetate due to non-productive binding at the adenylation site. Use Michaelis-Menten modeling with substrate inhibition terms () to fit data. Lower reaction temperatures (25°C vs. 37°C) reduce , minimizing inhibition artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
